Fmoc-D-Dab-OH
Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
The primary target of Fmoc-D-Dab-OH is the amino group of an amino acid during peptide synthesis . It serves as a protecting group for the amino group, preventing it from reacting with other groups during the synthesis process .
Mode of Action
This compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . It is introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is stable under acidic conditions but can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It has been observed that this compound shows abnormally poor coupling efficiency during spps . It undergoes rapid lactamization under a series of conditions with various coupling reagents .
Pharmacokinetics
Its stability under various conditions and its ability to be rapidly removed by base are important factors influencing its bioavailability during peptide synthesis .
Result of Action
The primary result of this compound’s action is the successful protection of the amino group during peptide synthesis, allowing for the formation of peptide bonds without unwanted side reactions . Its poor coupling efficiency during spps can lead to less efficient peptide synthesis .
Action Environment
The action of this compound is influenced by the pH of the environment . It is stable under acidic conditions but can be rapidly removed by base . Therefore, the pH of the reaction environment is a critical factor influencing the efficacy and stability of this compound during peptide synthesis .
Preparation Methods
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The protected amino acid is then isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using a base such as piperidine, resulting in the free amino acid.
Coupling Reactions: It can be used as a coupling agent in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common reagents used in these reactions include bases like piperidine for deprotection and coupling agents like carbodiimides for peptide bond formation . The major products formed from these reactions are peptides and deprotected amino acids .
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides, which are essential in various biological and medicinal studies . The compound’s stability and ease of removal make it ideal for use in automated peptide synthesizers .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids, such as:
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Compared to these compounds, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid is unique due to its specific structure and the position of the amino group, which can influence its reactivity and the types of peptides it can form .
Properties
IUPAC Name |
(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRDGKSMGGBDI-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427161 | |
Record name | Fmoc-D-Dab-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201484-12-0 | |
Record name | Fmoc-D-Dab-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.